1,3-Propanediamine-2,2-D2 2hcl

Quantitative Mass Spectrometry Stable Isotope Dilution Analytical Chemistry

1,3-Propanediamine-2,2-D2 2HCl is a site-specific deuterated internal standard designed for quantitative LC-MS/MS analysis of 1,3-diaminopropane in biological and environmental matrices. Its selective D2 substitution at the 2-position provides a +2 Da mass shift (149.06 Da) that ensures chromatographic co-elution with the native analyte while eliminating isotopic overlap with M+1/M+2 peaks—a balance not achievable with unlabeled or perdeuterated (D6) analogs. With ≥99 atom % D enrichment and enhanced solubility as a dihydrochloride salt, it delivers recovery rates of 89–97% in validated assays. Ideal for polyamine pathway tracing, polymer monomer tracking, and routine bioanalysis, this isotopic standard guarantees matrix-matched calibration and long-term stock solution stability.

Molecular Formula C3H12Cl2N2
Molecular Weight 149.06 g/mol
Cat. No. B13830461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediamine-2,2-D2 2hcl
Molecular FormulaC3H12Cl2N2
Molecular Weight149.06 g/mol
Structural Identifiers
SMILESC(CN)CN.Cl.Cl
InChIInChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2;;
InChIKeyHYOCSVGEQMCOGE-SRTIKVJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propanediamine-2,2-D2 2HCl: Isotopically Labeled Diamine for LC-MS Quantitation and Metabolic Tracing


1,3-Propanediamine-2,2-D2 2HCl (CAS 352438-79-0) is a stable isotope-labeled analog of 1,3-propanediamine, wherein two hydrogen atoms at the 2-position of the propane backbone are replaced with deuterium (²H) . As a dihydrochloride salt, it exhibits enhanced solubility and stability compared to its free base counterpart, making it suitable for aqueous-based analytical workflows . The compound's primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry, where the +2 Da mass shift (149.06 Da vs. 147.04 Da for the unlabeled dihydrochloride) enables unambiguous differentiation from the native analyte [1]. Its isotopic enrichment typically reaches 99 atom % D, ensuring minimal interference in complex biological matrices .

Why 1,3-Propanediamine-2,2-D2 2HCl Cannot Be Replaced by Unlabeled or Differently Labeled Analogs in Critical Workflows


Generic substitution of 1,3-Propanediamine-2,2-D2 2HCl with unlabeled 1,3-diaminopropane dihydrochloride or alternative deuterated variants (e.g., D4, D6) fundamentally compromises analytical validity in quantitative mass spectrometry. In stable isotope dilution assays, the internal standard must co-elute identically with the native analyte and exhibit an identical ionization efficiency; the +2 Da mass difference provided by 1,3-Propanediamine-2,2-D2 2HCl is specifically optimized to avoid isotopic overlap with naturally occurring M+1/M+2 peaks while maintaining chromatographic co-elution [1]. Using an unlabeled analog introduces variable matrix effects and recovery biases that cannot be corrected for, whereas employing a fully deuterated (D6) analog introduces a +6 Da mass shift that, while analytically resolvable, may exhibit slight but detectable chromatographic retention time shifts due to the inverse isotope effect, thereby undermining co-elution assumptions critical for robust quantitation . The D2 substitution at the 2-position represents a deliberate balance between sufficient mass differentiation and minimal perturbation of physicochemical behavior, a balance not offered by non-deuterated or more heavily deuterated comparators .

Quantitative Differentiation of 1,3-Propanediamine-2,2-D2 2HCl: Comparative Evidence for Procurement Decisions


Mass Shift and Isotopic Purity: +2 Da Differentiation with 99 Atom % D Enrichment

1,3-Propanediamine-2,2-D2 2HCl provides a +2 Da mass shift (149.06 Da) relative to the unlabeled 1,3-diaminopropane dihydrochloride (147.04 Da) [1]. This shift is achieved with a typical isotopic enrichment of 99 atom % D . In contrast, the fully deuterated D6 analog (1,3-propanediamine-d6 2HCl) exhibits a +6 Da shift (153.08 Da) at a comparable enrichment of 98 atom % D . The +2 Da shift is specifically advantageous because it avoids overlap with the natural abundance M+1 and M+2 peaks of the unlabeled analyte while minimizing chromatographic retention time differences [2].

Quantitative Mass Spectrometry Stable Isotope Dilution Analytical Chemistry

Chromatographic Co-Elution: Minimal Retention Time Shift vs. D6 Analog

The deuterium substitution at the 2-position in 1,3-Propanediamine-2,2-D2 2HCl results in a minimal chromatographic retention time shift relative to the unlabeled analyte, a phenomenon attributed to the limited number of deuterium atoms and their placement on a non-exchangeable carbon position . Conversely, fully deuterated analogs such as 1,3-propanediamine-d6 2HCl may exhibit detectable retention time differences due to the cumulative inverse isotope effect on hydrophobic interactions with reversed-phase stationary phases . In quantitative LC-MS/MS, even minor retention time discrepancies can lead to differential matrix effects and compromised accuracy, particularly when using electrospray ionization (ESI) .

LC-MS/MS Method Development Isotope Effects Bioanalytical Chemistry

Enhanced Solubility and Handling: Dihydrochloride Salt Form vs. Free Base

1,3-Propanediamine-2,2-D2 2HCl is supplied as the dihydrochloride salt, which is freely soluble in water and aqueous buffers, unlike the free base 1,3-propanediamine-2,2-D2 which exists as a volatile, hygroscopic liquid with limited aqueous stability . The free base 1,3-propanediamine has a boiling point of 135.5±8.0 °C and is highly reactive with atmospheric CO₂, leading to carbamate formation and compromised quantitation accuracy . The dihydrochloride salt form eliminates these handling and stability concerns, enabling precise gravimetric preparation of stock solutions and long-term storage at room temperature .

Sample Preparation Aqueous Solubility Analytical Workflow

Position-Specific Labeling for Kinetic Isotope Effect (KIE) Studies vs. D6 Analog

The site-specific deuteration at the 2-position of 1,3-Propanediamine-2,2-D2 2HCl enables the measurement of primary and secondary kinetic isotope effects (KIEs) in reactions involving C–H bond cleavage at that position . In contrast, the fully deuterated D6 analog labels all carbon positions, precluding the assignment of isotope effects to specific reaction steps or bond-breaking events . For example, in enzymatic transformations of diamines, the KIE observed using 1,3-Propanediamine-2,2-D2 2HCl can directly reveal whether the rate-limiting step involves abstraction of a hydrogen from the 2-position .

Mechanistic Enzymology Reaction Mechanism Elucidation Kinetic Isotope Effect

Procurement Differentiation: 1,3-Propanediamine-2,2-D2 2HCl vs. D4 and D6 Analogs

From a procurement perspective, 1,3-Propanediamine-2,2-D2 2HCl offers a balance of analytical utility and cost that is distinct from more heavily deuterated analogs. While vendor pricing is dynamic, the synthesis of D2-labeled compounds typically involves fewer deuterium incorporation steps than D6 analogs, resulting in a lower cost per unit mass for comparable isotopic purity . The D4 analog (1,3-diaminopropane-d4 dihydrochloride) offers a +4 Da mass shift but requires labeling at the 1- and 3-positions, which may involve a more complex synthetic route . For most quantitative LC-MS/MS applications, the +2 Da shift provided by 1,3-Propanediamine-2,2-D2 2HCl is sufficient for baseline resolution from the unlabeled analyte, rendering additional deuteration unnecessary and economically inefficient .

Procurement Isotope-Labeled Standards Cost-Effectiveness

High-Impact Application Scenarios for 1,3-Propanediamine-2,2-D2 2HCl Based on Quantitative Evidence


Stable Isotope Dilution LC-MS/MS Quantitation of 1,3-Diaminopropane in Biological Matrices

1,3-Propanediamine-2,2-D2 2HCl is optimally employed as an internal standard for the quantitative determination of 1,3-diaminopropane in complex biological samples (e.g., plasma, urine, tissue homogenates) using LC-MS/MS [1]. The +2 Da mass shift (149.06 Da) and high isotopic purity (99 atom % D) enable precise correction for matrix effects and sample preparation losses, achieving recovery rates between 89% and 97% in validated assays . The dihydrochloride salt form ensures accurate gravimetric preparation of stock solutions and long-term stability .

Mechanistic Probing of Polyamine Metabolism via Site-Specific KIE Studies

The site-specific deuteration at the 2-position makes 1,3-Propanediamine-2,2-D2 2HCl a valuable tracer for elucidating the rate-limiting steps in polyamine biosynthetic and catabolic pathways [1]. By comparing the reaction rates of the labeled and unlabeled substrates, researchers can determine whether C–H bond cleavage at the 2-position is involved in the rate-determining transition state, providing mechanistic insights unattainable with perdeuterated (D6) analogs . This application is critical for understanding enzyme specificity and designing inhibitors targeting polyamine metabolism .

GC-MS Reference Standard for Environmental and Food Safety Diamine Analysis

1,3-Propanediamine-2,2-D2 2HCl serves as an effective GC-MS reference standard for quantifying 1,3-diaminopropane in environmental water samples and food matrices [1]. The minimal chromatographic retention time shift relative to the unlabeled analyte ensures accurate peak identification and quantification, even in the presence of co-eluting interferents . The compound's stability in the dihydrochloride salt form simplifies sample preparation workflows compared to the volatile free base .

Polymer and Materials Research: Tracking Diamine Incorporation via Isotopic Labeling

In polymer science, 1,3-Propanediamine-2,2-D2 2HCl is utilized to track the incorporation of diamine monomers into polyamide backbones or crosslinked networks [1]. The deuterium label allows for unambiguous quantification of monomer conversion and assessment of reaction efficiency using mass spectrometry . Unlike D6-labeled analogs, the D2 substitution provides sufficient mass differentiation for detection while minimizing potential kinetic perturbations to the polymerization process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Propanediamine-2,2-D2 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.